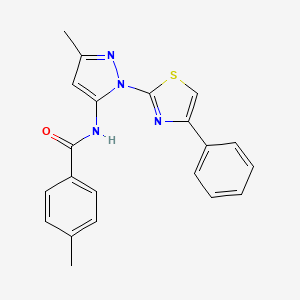

4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a pyrazole ring and a phenylthiazole moiety. The pyrazole ring is substituted at the 1-position with a 4-phenylthiazol-2-yl group and at the 3-position with a methyl group. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting enzymes or receptors.

Propriétés

IUPAC Name |

4-methyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-14-8-10-17(11-9-14)20(26)23-19-12-15(2)24-25(19)21-22-18(13-27-21)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPQBUOHUPYMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides under reflux conditions.

Formation of the Pyrazole Ring: The pyrazole ring is often formed by the condensation of hydrazines with 1,3-diketones.

Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Formation of Benzamide Group: The final step involves the acylation of the coupled product with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.

Applications De Recherche Scientifique

4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. The thiazole and pyrazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Thiazole Motifs

The compound shares structural similarities with derivatives described in and , such as N-(2-phenyl-1,3-thiazol-5-yl)acetamide and 4-(2,2-diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one . Key differences include:

- Backbone substitution : The target compound features a benzamide group, whereas analogs in use acetamide or pyrazolone cores.

- Thiazole substitution : The 4-phenylthiazol-2-yl group in the target compound contrasts with thiazol-4-yl or substituted thiazole groups in analogs (e.g., fluorophenyl or bromophenyl substituents in ) .

Table 1: Structural Comparison of Pyrazole-Thiazole Derivatives

*Molecular weights estimated from structural formulas.

Physicochemical and Spectroscopic Properties

- Solubility : The target compound’s benzamide core and aromatic substituents suggest moderate solubility in polar aprotic solvents (e.g., DMSO), similar to analogs in . Nilotinib, however, is formulated as a hydrochloride salt to enhance aqueous solubility .

- Spectroscopic validation : IR and NMR data for analogs () confirm the presence of amide C=O stretches (~1650–1700 cm⁻¹) and aromatic proton resonances (δ 7.0–8.5 ppm) .

Key Research Findings and Limitations

- Structural uniqueness : The combination of benzamide, pyrazole, and phenylthiazole distinguishes the target compound from nilotinib (lacking pyrazole) and ’s acetamide derivatives.

- Synthetic challenges: Introducing the 4-phenylthiazol-2-yl group may require precise control of reaction conditions to avoid regioisomeric byproducts, as noted in .

- Data gaps : Pharmacokinetic and toxicity profiles remain uncharacterized, necessitating further studies.

Activité Biologique

The compound 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a novel synthetic derivative that combines thiazole, pyrazole, and aromatic amide functionalities. This structural complexity suggests potential biological activity across various therapeutic areas, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features:

- A thiazole ring (4-phenylthiazol-2-yl)

- A pyrazole moiety (3-methyl-1H-pyrazol-5-yl)

- An amide group (benzamide)

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide have shown significant cytotoxic effects against various cancer cell lines, including Jurkat and A431 cells. The mechanism of action is believed to involve the inhibition of anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 13 | Jurkat | <10 | Bcl-2 inhibition |

| Compound 14 | A431 | <15 | Apoptosis induction |

| 4-Methyl-N-(3-Methyl...) | Various | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the thiazole ring enhances antibacterial activity by increasing the compound's lipophilicity, facilitating membrane penetration .

Table 2: Antimicrobial Activity Data

| Compound | Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 31.25 | Bactericidal |

| Compound B | Escherichia coli | 62.50 | Bacteriostatic |

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, recent investigations into thiazole derivatives have suggested potential anticonvulsant activity. The structure–activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can enhance anticonvulsant efficacy, making these compounds promising candidates for further development in epilepsy treatment .

Case Studies

- Study on Anticancer Effects : In a study where several thiazole derivatives were synthesized and tested against cancer cell lines, it was found that modifications in the pyrazole and thiazole rings significantly influenced cytotoxicity. The most potent derivatives showed IC50 values lower than doxorubicin, a standard chemotherapy drug .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives against various pathogens. The results indicated that compounds with a phenyl substituent exhibited superior activity compared to those without, suggesting that structural modifications can lead to enhanced antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide?

- Methodology : The synthesis involves cyclocondensation of arylthiosemicarbazide with phenacyl bromide in ethanol under reflux, catalyzed by fused sodium acetate. Post-synthetic purification employs column chromatography (silica gel) with ethyl acetate/hexane gradients to isolate the pure compound .

- Critical Parameters : Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for thiosemicarbazide:phenacyl bromide) are crucial for optimizing yields (reported 60–75%) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Techniques :

- NMR/IR : Confirm functional groups (e.g., benzamide C=O at ~1680 cm⁻¹ in IR; pyrazole C-H at δ 6.2–6.8 ppm in ¹H NMR) .

- X-ray Diffraction : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with ORTEP-3 generating graphical representations of molecular geometry .

- Data Interpretation : Compare experimental bond lengths/angles (e.g., thiazole C-S bond ~1.68 Å) to DFT-calculated values to validate accuracy .

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Approach :

- Use anhydrous solvents (DMF or DCM) to prevent hydrolysis of intermediates .

- Monitor reactions via TLC (silica plates, UV detection) and adjust pH (e.g., neutral for amide coupling) to suppress byproduct formation .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data across different pharmacological assays?

- Case Study : A compound with structural similarity (e.g., mGluR5 modulator in ) showed EC₅₀ = 77 nM in receptor assays but no in vivo antipsychotic effects.

- Resolution :

- Validate assay conditions (e.g., cell line specificity, ligand concentration).

- Perform molecular dynamics simulations to assess binding mode variations under physiological conditions .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- SAR Insights :

- Thiazole and pyrazole rings are critical for receptor binding (e.g., mGluR5 modulation in ).

- Substituting the benzamide’s methyl group with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability .

- Experimental Design : Synthesize analogs (e.g., 4-CF₃ variant) and compare IC₅₀ values in enzyme inhibition assays .

Q. What computational tools predict pharmacokinetic properties like solubility and bioavailability?

- Tools :

- SwissADME : Estimates LogP (~3.2 for the parent compound) and solubility (moderate, ~0.1 mg/mL in water).

- AutoDock Vina : Docking scores correlate with observed binding affinities (e.g., ΔG = -8.2 kcal/mol for mGluR5) .

- Validation : Cross-check predictions with experimental HPLC retention times and in vitro permeability assays (Caco-2 cells) .

Q. How can crystallographic data resolve polymorphism or solvate formation issues?

- Protocol :

- Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to identify stable polymorphs.

- Refine SHELXL-generated HKL files to detect solvent molecules in the lattice (e.g., DMSO solvates) .

- Application : Polymorph stability impacts dissolution rates; use DSC/TGA to assess thermal transitions .

Methodological Considerations

Q. What purification techniques ensure high-purity yields for biological testing?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

- Recrystallization : Ethanol/water (7:3 v/v) yields single crystals suitable for X-ray analysis .

Q. How are synthetic intermediates characterized to confirm regioselectivity?

- Analytical Workflow :

- HRMS : Confirm molecular formula (e.g., C₂₁H₁₈N₄OS requires m/z 398.1154).

- NOESY NMR : Assign substituent positions on the pyrazole ring (e.g., 3-methyl vs. 5-methyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.